molecular formula C11H10N2O4 B2761261 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid CAS No. 943087-94-3

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid

Cat. No.: B2761261
CAS No.: 943087-94-3
M. Wt: 234.211
InChI Key: WNOHJYFQSSYRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid is a quinazolinone derivative characterized by a methoxyacetic acid substituent attached to the 2-position of the 4-oxo-3,4-dihydroquinazoline core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, often explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOHJYFQSSYRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications to this reaction have been employed, including the use of formic acid or different amines instead of amides, and microwave-induced synthesis using formamide .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. For example, a green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, utilizing deep eutectic solvents (DES) and microwave-induced synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield derivatives with additional hydrogen atoms .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity
Research has indicated that compounds related to 4-oxo-3,4-dihydroquinazoline derivatives exhibit notable anti-inflammatory properties. For instance, some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study demonstrated that certain quinazoline derivatives showed up to 47.1% COX-2 inhibition at a concentration of 20 µM, suggesting that 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid may possess similar properties due to its structural analogs .

2. Antimicrobial Properties
The antimicrobial potential of quinazoline derivatives has been explored extensively. The compound's structure allows it to interact with bacterial enzymes, potentially leading to growth inhibition. Preliminary studies have shown promising antibacterial activity against various pathogens, indicating a need for further research into its efficacy as an antimicrobial agent .

3. Anticancer Activity
Quinazoline derivatives have been recognized for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. For example, compounds derived from quinazoline structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells . The mechanism often involves cell cycle arrest and induction of pro-apoptotic pathways.

Synthesis Methodologies

1. Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize the importance of environmentally friendly practices. The synthesis of this compound can be achieved using green chemistry techniques such as microwave-assisted synthesis and deep eutectic solvents (DES). These methods not only enhance yield but also reduce the environmental impact associated with traditional synthetic routes .

2. Conventional Synthesis
The conventional synthesis typically involves multi-step reactions starting from readily available precursors like anthranilic acid. The process includes formation of the quinazoline core followed by functionalization to introduce the methoxy and acetic acid moieties . A detailed reaction scheme can be summarized as follows:

StepReactantsConditionsProduct
1Anthranilic acid + ReagentsSpecific temperature and timeIntermediate compound
2Intermediate + Methoxy reagentHeating under refluxThis compound

Case Studies

Case Study 1: COX Inhibition
In a study evaluating the COX-inhibitory activity of various quinazoline derivatives, it was found that specific substitutions on the phenyl ring significantly influenced the inhibitory potency. The most potent derivative exhibited a maximum COX-2 inhibition of 47.1%, highlighting the therapeutic potential of structurally similar compounds like this compound .

Case Study 2: Anticancer Efficacy
A comprehensive investigation into quinazoline derivatives revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase. Such findings underscore the importance of further exploring this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Linker Group Modifications

Thioacetate vs. Methoxyacetate Linkers

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ():
  • Replaces the oxygen atom in the linker with sulfur.
  • Exhibits a melting point of 137°C and a yield of 59% via microwave-assisted synthesis .
    • {[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetic Acid ():
  • Priced at $321–$970/g, indicating commercial availability for research .

Amide and Propanoic Acid Derivatives 2-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide ():

  • Propanoic acid chain and amide group enhance hydrophilicity, likely improving aqueous solubility compared to the target compound.
  • Synthesized via HCl-mediated hydrolysis, yielding derivatives with cyclohexyl and methylcyclohexyl groups for targeted biological studies .
Core Modifications

Additional Methoxy or Methyl Groups

  • 2-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic Acid ():
  • CAS 1010916-57-0; purity 95% .
    • 2-(4-(2-Methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetic Acid ():
  • Methyl group at the 2-position and phenylacetic acid substituent introduce steric hindrance and aromatic interactions, possibly altering pharmacokinetics .

Biological Activity

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas. The structure is confirmed using techniques such as IR, 1H-NMR, and mass spectrometry .

Pharmacological Properties

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • The compound has been evaluated for its COX-2 inhibitory activity. In a study, it demonstrated a maximum inhibition of 47.1% at a concentration of 20 μM .
  • Aldose Reductase Inhibition :
    • Related compounds have shown significant inhibition of aldose reductase, an enzyme implicated in diabetic complications. Although specific data for this compound is limited, its structural analogs have exhibited submicromolar IC50 values against aldose reductase .
  • Cytotoxicity :
    • Preliminary studies indicate that compounds similar to this compound exhibit low antiproliferative activity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:

Structure-Activity Relationship (SAR)

Research into SAR has provided insights into how modifications to the quinazoline structure can enhance biological activity. For instance, molecular docking studies have identified key amino acids involved in binding to aldose reductase, which could guide further optimization of the compound for improved efficacy .

Case Study 1: COX Inhibition

In a study assessing various quinazoline derivatives for COX inhibition, the compound exhibited significant COX-2 inhibition compared to standard NSAIDs. This suggests its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

Another investigation into related quinazoline derivatives highlighted their cytotoxic effects on cancer cell lines such as HepG2. The findings suggest that modifications to the methoxy and acetic acid moieties could enhance anticancer properties.

Data Summary

Activity IC50/Effect Reference
COX-2 Inhibition47.1% at 20 μM
Aldose Reductase InhibitionSubmicromolar IC50
Cytotoxicity (HepG2 cell line)Low antiproliferative effect

Q & A

Basic: What are the recommended synthetic routes for 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a quinazolinone precursor with a methoxyacetic acid derivative. A common approach includes:

  • Step 1: Preparation of the quinazolin-4-one core via cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2: Alkylation of the quinazolinone at the 2-position using a bromo-methoxyacetic acid ester in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Purification: Crystallization from ethanol-water mixtures yields the final product. Optimization focuses on solvent polarity (e.g., DMSO vs. DMF) and reaction time (12–18 hours) to achieve >65% yields .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the quinazolinone scaffold (e.g., aromatic protons at δ 7.2–8.5 ppm) and the methoxyacetic acid side chain (δ 3.8–4.2 ppm for OCH₂ groups) .
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%), with UV detection at 254 nm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ expected at m/z 289.0851 for C₁₂H₁₁N₂O₄⁺) .

Advanced: How can computational methods improve the design of derivatives targeting quinazolinone-based biological activity?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes the geometry of the quinazolinone core to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to enzymes like dihydrofolate reductase .
  • Molecular Docking: Tools like AutoDock Vina simulate interactions with protein targets (e.g., kinase domains) to prioritize derivatives with enhanced affinity .
  • Reaction Path Analysis: Transition state modeling identifies energy barriers in synthesis, enabling selection of catalysts (e.g., Pd/C for hydrogenation) to improve yields .

Advanced: How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?

Answer:

  • Dose-Response Validation: Replicate assays (e.g., IC₅₀ in cancer cell lines) using standardized protocols (e.g., MTT assay, 48-hour incubation) to control for variability .
  • Metabolite Interference Testing: LC-MS/MS screens for degradation products (e.g., hydrolyzed acetic acid side chain) that may skew activity .
  • Target Selectivity Profiling: Use kinase inhibitor panels to distinguish off-target effects, as quinazolinones may inhibit multiple ATP-binding proteins .

Advanced: What strategies mitigate impurities during large-scale synthesis of this compound?

Answer:

  • Byproduct Identification: Common impurities include unreacted quinazolinone (detectable via TLC, Rf = 0.5 in ethyl acetate/hexane) and esterified side products.
  • Chromatographic Remediation: Flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) removes polar byproducts .
  • Process Controls: Maintain pH >8 during alkylation to prevent acid-catalyzed degradation of the methoxyacetic acid moiety .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature: Store at −20°C in amber vials to prevent photodegradation of the quinazolinone ring .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the acetic acid group, which forms a dimeric impurity detectable via FT-IR (C=O stretch at 1700 cm⁻¹) .

Advanced: How does the electronic nature of substituents on the quinazolinone ring influence reactivity in further derivatization?

Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents at the 6-position enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination with NH₃/EtOH at 100°C) .
  • Electron-Donating Groups (EDGs): Methoxy groups increase electron density, favoring Pd-catalyzed cross-coupling (e.g., Suzuki reactions with aryl boronic acids) .

Basic: What are the documented in vitro applications of this compound in pharmacological research?

Answer:

  • Enzyme Inhibition: Acts as a moderate inhibitor of tyrosine kinases (IC₅₀ ~10 µM) in breast cancer models (MCF-7 cells) .
  • Antimicrobial Screening: Demonstrates MIC values of 32 µg/mL against Staphylococcus aureus due to interference with cell wall synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.